N-Benzylspiro[3.5]nonan-5-amine
Description
Molecular Formula: C₁₆H₂₃N
Structural Features:
- Comprises a spiro[3.5]nonane core fused to a benzylamine group.
- The spiro junction connects a cyclohexane (3-membered ring) and a cyclooctane (5-membered ring), creating a rigid bicyclic framework .
- SMILES:
C1CCC2(CCC2)C(C1)NCC3=CC=CC=C3(benzyl group attached to the amine at position 5) .
Key Properties: - Predicted collision cross-section (CCS) for [M+H]+ adduct: 155.6 Ų, indicating moderate molecular size and compactness .
- Commercial availability: Priced at €528.00/50 mg (CymitQuimica), reflecting its specialized synthesis .
Properties
IUPAC Name |
N-benzylspiro[3.5]nonan-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-2-7-14(8-3-1)13-17-15-9-4-5-10-16(15)11-6-12-16/h1-3,7-8,15,17H,4-6,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOZUISXFHDFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylspiro[3.5]nonan-5-amine typically involves the reaction of a suitable spirocyclic precursor with benzylamine under specific conditions. One common method includes the use of a spiro[3.5]nonane derivative, which undergoes nucleophilic substitution with benzylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced manufacturing technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzylspiro[3.5]nonan-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, bases like sodium hydride or potassium carbonate
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Compounds with different nucleophilic groups replacing the benzyl group
Scientific Research Applications
N-Benzylspiro[3.5]nonan-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.
Mechanism of Action
The mechanism of action of N-Benzylspiro[3.5]nonan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the spirocyclic core play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
N-Benzylspiro[3.4]octan-5-amine (CID 130994053)
Molecular Formula : C₁₅H₂₁N
Structural Differences :
- Smaller spiro[3.4]octane system (3- and 4-membered rings) vs. spiro[3.5]nonane in the target compound .
- Physicochemical Properties:
- Lower CCS for [M+H]+: 150.9 Ų (vs. 155.6 Ų for the target), suggesting a more compact conformation .
- Molecular weight: 215.2 g/mol (vs. 229.2 g/mol for the target) . Applications: Limited data, but structural rigidity may favor use in drug discovery for receptor binding.
5-Benzyl-5-azaspiro[3.5]nonan-8-amine (A1241542)
Molecular Formula : C₁₅H₂₂N₂
Structural Differences :
- Incorporates a nitrogen atom in the spiro ring (5-azaspiro system), altering electronic properties and hydrogen-bonding capacity .
- Benzyl group positioned at C5 vs. C8 in the target compound, affecting spatial orientation .
Physicochemical Properties : - Purity: ≥95% (commercially available at 100 mg–1 g scales) .
- No CCS data reported, but the added nitrogen likely increases polarity compared to the target compound.
Spiro[3.5]nonan-5-amine (CID 856355-44-7)
Molecular Formula : C₉H₁₇N
Structural Differences :
- Lacks the benzyl group, simplifying the structure and reducing steric hindrance .
Applications : Serves as a precursor for synthesizing N-substituted derivatives like the target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Key Adduct CCS Values for this compound
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 230.19032 | 155.6 |
| [M+Na]+ | 252.17226 | 162.9 |
| [M+NH₄]+ | 247.21686 | 163.3 |
Research and Application Insights
- Synthetic Utility: The benzyl group in this compound enhances lipophilicity, making it a candidate for central nervous system (CNS) drug design .
- Stability : The spiro[3.5] system in the target compound may exhibit higher conformational rigidity than spiro[3.4] analogues, as inferred from CCS differences .
- Limitations: No literature or patent data exist for these compounds, highlighting a research gap in their biological or industrial applications .
Biological Activity
N-Benzylspiro[3.5]nonan-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological activity. The compound's chemical formula is , and it possesses distinct pharmacophoric characteristics that may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing promising results.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 8 | 20 |
| Escherichia coli | 16 | 15 |
| Klebsiella pneumoniae | 32 | 12 |
| Pseudomonas aeruginosa | 64 | 10 |
The above table indicates that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study conducted on several cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The following results were observed:
-
Cell Lines Tested :
- A549 (lung carcinoma)
- MCF-7 (breast carcinoma)
- HeLa (cervical carcinoma)
-
Results :
- A549: IC50 = 15 µM
- MCF-7: IC50 = 20 µM
- HeLa: IC50 = 25 µM
These findings indicate that this compound may act as a potential anticancer agent, with varying efficacy across different cancer types.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells and cancer cells.
- Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Membrane Integrity : The compound might compromise bacterial cell membranes, contributing to its antibacterial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
